molecular formula C20H19N5O3S2 B2512277 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 872595-39-6

1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2512277
CAS No.: 872595-39-6
M. Wt: 441.52
InChI Key: MGIYGGZNVJCBLD-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the pyrrolidine and pyridine moieties. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a candidate for drug development and biological studies.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyridine moiety may also play a role in binding to specific targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide include other thiadiazole derivatives and pyrrolidine-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall biological activities. The uniqueness of this compound lies in its combination of the thiadiazole and pyrrolidine rings, which may confer distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-28-16-7-5-15(6-8-16)25-11-13(10-17(25)26)18(27)22-19-23-24-20(30-19)29-12-14-4-2-3-9-21-14/h2-9,13H,10-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIYGGZNVJCBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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